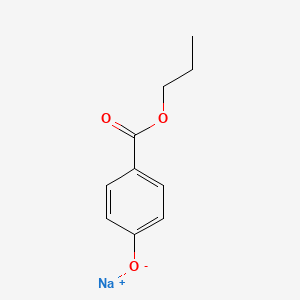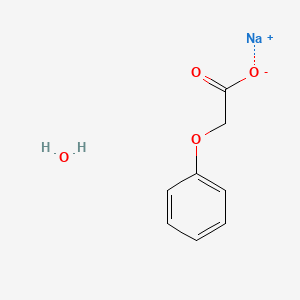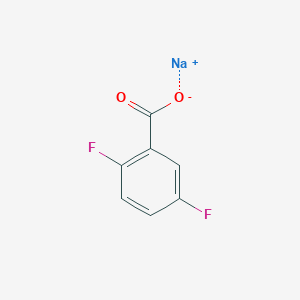
Sodium 2,5-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Sodium 2,5-difluorobenzoate typically involves the reaction of 2,5-difluorobenzoic acid with sodium hydroxide . This reaction produces this compound along with water and sodium fluoride as by-products . The reaction conditions usually include dissolving the acid in a suitable solvent and adding sodium hydroxide under controlled temperature and stirring conditions .
Analyse Des Réactions Chimiques
Sodium 2,5-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Applications De Recherche Scientifique
Sodium 2,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Sodium 2,5-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Sodium 2,5-difluorobenzoate can be compared with other similar compounds such as:
- Sodium 2,4-difluorobenzoate
- Sodium 3,5-difluorobenzoate
- Sodium 2,6-difluorobenzoate
These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring, which can lead to differences in their chemical reactivity and applications .
Propriétés
Numéro CAS |
522651-42-9 |
|---|---|
Formule moléculaire |
C7H4F2NaO2 |
Poids moléculaire |
181.09 g/mol |
Nom IUPAC |
sodium;2,5-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11); |
Clé InChI |
AVOROOFRRYXINH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])F.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)O)F.[Na] |
Key on ui other cas no. |
522651-42-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


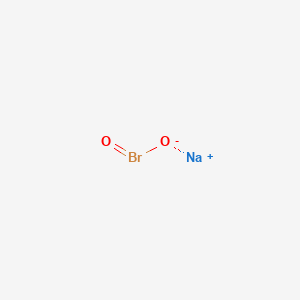
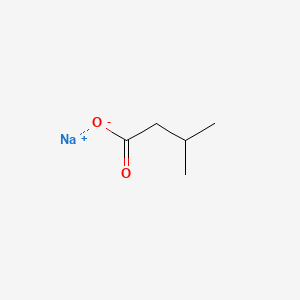
![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)
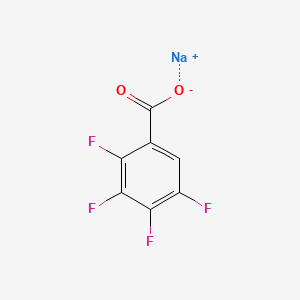
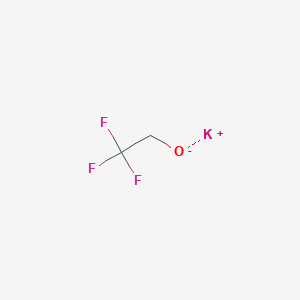
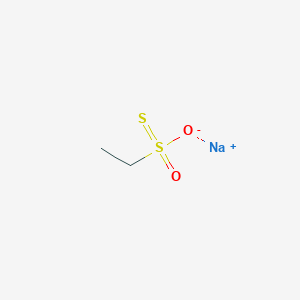

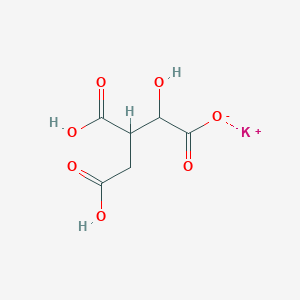
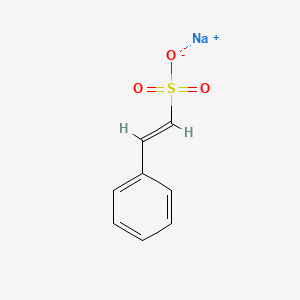
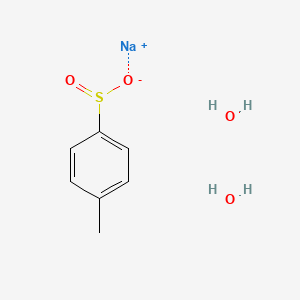
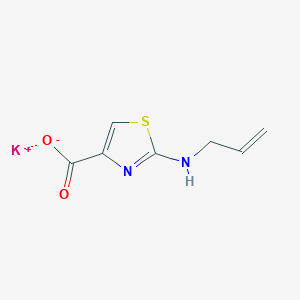
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
